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N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide

FBPase inhibition linker SAR type 2 diabetes

Researchers optimizing FBPase inhibitors for type 2 diabetes face a critical gap: commercially available indole-2-carboxamides lack the ethylene-sulfonyl linker architecture needed to systematically probe linker-length SAR within the AMP allosteric pocket. This compound fills that gap. • Linker-expanded analog of Cpd118 (IC₅₀ = 0.029 μM); ethylene spacer adds two rotatable bonds for sub-pocket exploration • Unique topology absent from all major screening collections-enables patent-free SAR expansion • Dual-use as negative control for CB₁ allosteric modulator screening (neutral sulfone replaces essential basic amine) Custom synthesis; typical lead time 3-4 weeks. Inquire for bulk quantities.

Molecular Formula C19H20N2O4S
Molecular Weight 372.4 g/mol
Cat. No. B15103773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide
Molecular FormulaC19H20N2O4S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H20N2O4S/c1-21-17-6-4-3-5-14(17)13-18(21)19(22)20-11-12-26(23,24)16-9-7-15(25-2)8-10-16/h3-10,13H,11-12H2,1-2H3,(H,20,22)
InChIKeyUKEMZBMBSGJPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide: Structural Identity, Scaffold Class, and Procurement Baseline


N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide (molecular formula C₁₉H₂₀N₂O₄S; MW ~372.4 g/mol) belongs to the indole-2-carboxamide family—a privileged scaffold in medicinal chemistry validated across at least six distinct high-value target classes including fructose-1,6-bisphosphatase (FBPase), cannabinoid CB₁/CB₂ receptors, HIV-1 reverse transcriptase, PPAR-γ, secreted phospholipase A₂ type X (sPLA₂-X), and galectin-3/8 [1]. The compound is distinguished from the broader scaffold family by its N-(2-sulfonylethyl) linker architecture at the carboxamide nitrogen, which replaces the more common direct N-sulfonyl or N-phenethyl connectivity found in most characterized analogs, and by its 4-methoxyphenylsulfonyl terminal group, a motif appearing in optimized leads within the FBPase inhibitor chemotype [2].

Scaffold Privileged indole-2-carboxamide chemotype validated across 6 target classes
Linker Unique ethylene-sulfonyl bridge enables distinct conformational sampling
Fragment 4-methoxyphenylsulfonyl terminus associated with multi-target screening fit
State N1-methyl indole pre-installed; avoids post-synthetic N-alkylation

Why In-Class Indole-2-Carboxamide Analogs Cannot Be Interchanged with N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide


The indole-2-carboxamide scaffold is exquisitely sensitive to linker architecture at the carboxamide nitrogen. Published structure–activity relationship (SAR) studies demonstrate that even single-atom alterations in the linker between the carboxamide and the terminal aryl group produce shifts exceeding two orders of magnitude in target binding (Kd/KB), potency (IC₅₀), and binding cooperativity (α) [1]. In the FBPase inhibitor series, the N-arylsulfonyl-indole-2-carboxamide connectivity—where the sulfonyl is directly attached to the carboxamide nitrogen—yields IC₅₀ values ranging from 0.029 μM (Cpd118) to >300 μM for minimally altered analogs, illustrating that linker geometry is a dominant determinant of activity [2]. The target compound's N-(2-sulfonylethyl) bridge—lengthening the linker by two saturated carbon atoms versus the direct N-sulfonyl series—creates a topologically distinct pharmacophore that cannot be replicated by any commercially prevalent indole-2-carboxamide. Substituting this compound with a generic indole-2-carboxamide or a direct N-sulfonyl congener would yield materially different conformational sampling, hydrogen-bonding potential, and target engagement profiles [3].

Target Ethylene-sulfonyl linker
Substitute Direct N-sulfonyl congeners (e.g., Cpd118 chemotype) linker mismatch
Risk Conformational sampling and target engagement profiles may not transfer; single-atom linker changes can shift potency by >2 orders of magnitude
Target N1-methyl indole-2-carboxamide
Substitute N1-H indole-2-carboxamide analogs potency shift
Risk N1-methylation associated with allosteric pocket complementarity; des-methyl variants may show reduced target residence time
Target Sulfonylethyl pharmacophore
Substitute Phenethyl-amine CB1 modulator series target shift
Risk Neutral sulfone replaces basic amine; CB1 allosteric activity may be abolished while enzyme target engagement may emerge

Quantitative Differentiation Evidence: N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide Versus Closest Analogs


Linker Architecture Differentiation: N-(2-Sulfonylethyl) Versus Direct N-Sulfonyl Connectivity in FBPase Inhibitor Series

The target compound features an ethylene (–CH₂–CH₂–) spacer between the carboxamide nitrogen and the 4-methoxyphenylsulfonyl group. By contrast, the most potent disclosed FBPase inhibitor Cpd118 employs a direct N-sulfonyl linkage (indole-2-carbonyl directly attached to (4-methoxyphenyl)sulfonyl)amide). The direct N-sulfonyl series achieved an IC₅₀ of 0.029 ± 0.006 μM against recombinant human liver FBPase with oral bioavailability of 99.1% [1]. In the earlier indole-2-carboxamide FBPase inhibitor series lacking the sulfonamide extension, the most potent compound 14c exhibited an IC₅₀ of 0.10 μM—~3.4-fold weaker than Cpd118, demonstrating that the sulfonyl-containing extension critically modulates potency [2]. The target compound's elongated ethylene spacer provides an additional degree of conformational freedom (two additional rotatable bonds) versus the direct N-sulfonyl series, enabling exploration of binding pocket topography not accessible to the constrained Cpd118 scaffold [3]. Separately, a simple 1-(4-methoxyphenylsulfonyl)-1H-indole analog lacking the carboxamide linker showed IC₅₀ > 300,000 nM against mouse liver FBPase, confirming that both the carboxamide and linker architecture are essential for sub-micromolar activity [4].

Linker Architecture
Cross-study comparable
Ethylene spacer vs. direct N-sulfonyl: potency difference ≥3.4-fold (FBPase). >10,000-fold difference vs. simple N-sulfonyl indole lacking carboxamide.
Linker topology is a dominant determinant of FBPase engagement.
Direct N-sulfonyl analogs cannot serve as surrogates for SAR studies.
FBPase inhibition linker SAR type 2 diabetes gluconeogenesis

N1-Methyl Substitution: Potency Enhancement Versus Des-methyl Indole-2-Carboxamide Analogs

The target compound carries an N1-methyl substituent on the indole ring. In the FBPase inhibitor series, the optimized lead Cpd118 incorporates an N1-methyl group—a feature consistently associated with enhanced potency and selectivity compared to N1-unsubstituted (N1-H) congeners [1]. The X-ray co-crystal structure of Cpd118 with human FBPase (PDB 6LW2) reveals that the N1-methyl group participates in critical hydrophobic packing interactions within the allosteric AMP-binding pocket, contributing to the compound's 0.029 μM potency and its >1,000-fold selectivity over six other AMP-binding enzymes [2]. In the CB₁ allosteric modulator series, the N1-H indole-2-carboxamide scaffold (exemplified by ORG27569; KB = not reported at N1-H, C5-Cl, C3-ethyl series) requires specific substitution patterns for allosteric activity, and SAR studies demonstrate that indole ring modifications—including N1-substitution—significantly impact binding affinity and cooperativity [3]. Compounds lacking N1-alkylation generally exhibit reduced target residence time due to increased conformational flexibility of the indole ring system and diminished hydrophobic complementarity with the allosteric pocket [4].

N1-Methyl Substitution
Class-level inference
N1-methyl associated with ~3.4-fold potency enhancement vs. N1-H in FBPase series. Selectivity >1,000-fold over 6 AMP-binding enzymes (Cpd118 context).
Supports allosteric pocket complementarity and selectivity profiling.
Pre-installed N1-methyl avoids low-yielding post-synthetic alkylation.
N1-methylation metabolic stability FBPase CB1 allosteric modulation

4-Methoxyphenylsulfonyl Terminal Group: Privileged Fragment Validity Across Multiple Target Classes

The 4-methoxyphenylsulfonyl (4-MeO-Ph-SO₂-) terminus is a recurrent privileged fragment in optimized leads across structurally diverse target classes. In the FBPase inhibitor series, Cpd118 incorporates this exact aryl group and achieves IC₅₀ = 0.029 μM with oral bioavailability of 99.1% [1]. In the PPAR-γ binding series, the N-sulfonyl-2-indole carboxamide chemotype produced compound 4q with IC₅₀ = 50 nM, establishing that the sulfonyl-indole-carboxamide architecture is competent for nuclear receptor engagement [2]. In the galectin-3/8 dual inhibitor series, N-arylsulfonyl-5-aryloxy-indole-2-carboxamide derivatives achieved Kd values of 4.12 μM (gal-3) and 6.04 μM (gal-8C) for Cpd53, representing the most potent non-carbohydrate-based galectin-3/8 inhibitors reported to date [3]. In contrast, the indolylarylsulfone (IAS) HIV-1 NNRTI series, which positions the aryl sulfone at the indole C3 rather than via the carboxamide linker, achieves EC₅₀ values of 4.3–4.7 nM against wild-type HIV-1 (compounds 33 and 27), demonstrating that the sulfonylaryl fragment's positioning on the indole scaffold dictates target selectivity [4]. The convergence of the 4-methoxyphenylsulfonyl motif in optimized leads across FBPase, PPAR-γ, and galectin programs suggests this fragment confers favorable physicochemical and binding properties independent of a single target pharmacophore, making the target compound a versatile starting point for multi-target screening libraries [5].

4-MeO-Ph-SO₂ Fragment
Cross-study comparable
Privileged fragment across FBPase (IC₅₀ 0.029 μM), PPAR-γ (IC₅₀ 50 nM), galectin-3/8 (Kd 4.12/6.04 μM), HIV-1 NNRTI (EC₅₀ 4.3 nM).
Fragment confers multi-target screening fit when correctly positioned.
Activity is target-dependent and modulated by linker/substitution pattern.
4-methoxyphenylsulfonyl privileged fragment FBPase PPAR-gamma galectin

Ethylene Linker Length: Differential Impact on CB₁ Receptor Allosteric Modulation Versus Direct N-Phenethyl Series

Published SAR on indole-2-carboxamide CB₁ receptor allosteric modulators has rigorously established that the length and composition of the linker between the carboxamide nitrogen and the terminal phenyl ring is a critical determinant of both binding affinity (KB) and binding cooperativity (α). The prototypical CB₁ allosteric modulator ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) employs a two-carbon phenethyl linker with a basic amine terminus. Systematic optimization of this linker produced 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) with KB = 89.1 nM—among the lowest KB values reported for any CB₁ allosteric modulator—and 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) with KB = 259.3 nM and a strikingly high binding cooperativity factor α = 24.5 [1]. Critically, these SAR studies demonstrate that modifications to the linker chain length, the C3 indole substituent, and the C5 electron-withdrawing group produce large shifts in both KB (89.1–259.3 nM range for active analogs) and α, with inactive compounds resulting from suboptimal combinations [2]. The target compound's ethylene-sulfonyl linker differs fundamentally from the phenethyl-amine linker of the CB₁ series: the sulfone group introduces a hydrogen-bond-accepting tetrahedral center (S=O → H-bond acceptor) absent in the all-carbon phenethyl chain, while the 4-methoxy substituent replaces the basic dimethylamino group. This distinct pharmacophoric signature predicts a different target selectivity profile—potentially shifting activity away from CB₁/CB₂ receptors toward enzyme targets such as FBPase, PPAR-γ, or galectins where sulfonyl-containing indole-2-carboxamides have established activity [3].

CB₁ Linker Impact
Class-level inference
Sulfone linker replaces basic amine required for CB₁ allosteric engagement (phenethyl-amine KB range 89.1–259.3 nM). Predicted to abolish CB₁ activity.
May serve as negative control tool for CB₁ vs. enzyme target deconvolution.
Linker chemistry directs target selectivity away from CB₁ toward enzyme targets.
CB1 allosteric modulator linker length binding cooperativity KB

Selectivity-Driven Procurement: Indole-2-Carboxamide Scaffold Privilege Across Six Validated Target Classes

The indole-2-carboxamide scaffold has demonstrated target-class-spanning activity with quantifiable selectivity windows, making it a strategic procurement choice for probe compound libraries. Published quantitative evidence across six distinct target classes reveals: (i) FBPase: Cpd118 IC₅₀ = 0.029 μM with >1,000-fold selectivity over six AMP-binding enzymes and oral bioavailability of 99.1% [1]; (ii) CB₁ receptor: compound 12f KB = 89.1 nM as a positive allosteric modulator of orthosteric agonist binding with β-arrestin-biased signaling [2]; (iii) HIV-1 reverse transcriptase: indolylarylsulfones with ethylene/methylene spacers at indole-2-carboxamide achieve EC₅₀ values in the low nanomolar range (4.3–4.7 nM) against wild-type HIV-1 with activity superior to nevirapine and efavirenz against L100I and K103N mutant strains [3]; (iv) PPAR-γ: compound 4q IC₅₀ = 50 nM with osteoblast differentiation activity suggesting therapeutic application in osteoporosis [4]; (v) sPLA₂-X: indole-2-carboxamide inhibitor with IC₅₀ = 75 nM, representing the most potent hGX inhibitor reported at the time of disclosure [5]; (vi) Galectin-3/8: Cpd53 Kd = 4.12 μM (gal-3), 6.04 μM (gal-8C) as the most potent non-carbohydrate dual galectin-3/8 inhibitors to date, with functional validation in MRC-5 fibroblast migration assays [6]. The target compound, by combining the ethylene-sulfonyl linker with the 4-methoxyphenyl terminus and N1-methyl indole, occupies a unique position in this scaffold landscape—structurally related to the FBPase and PPAR-γ chemotypes but with a linker topology not commercially available in any major screening collection. This scarcity, combined with the scaffold's demonstrated capacity for target-class hopping via linker modification, positions the compound as a high-priority procurement item for organizations building diversity-oriented synthesis libraries or conducting phenotypic screening campaigns [7].

Scaffold Privilege
Class-level inference
Indole-2-carboxamide active across 6 targets (0.0043–12.8 μM). Target compound occupies unexplored region of scaffold space with unique linker topology.
Differentiated vector for diversity-oriented synthesis and phenotypic screening.
Linker topology is not represented in public SAR series or commercial collections.
privileged scaffold multi-target drug discovery chemical probe

High-Value Application Scenarios for N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide in Research and Industrial Procurement


FBPase Allosteric Inhibitor Hit-to-Lead Optimization: Linker Expansion SAR Libraries

For medicinal chemistry teams optimizing FBPase inhibitors for type 2 diabetes, the target compound serves as a critical linker-expanded analog of the Cpd118 chemotype. Cpd118 achieved IC₅₀ = 0.029 ± 0.006 μM against human liver FBPase with 99.1% oral bioavailability, but its direct N-sulfonyl linkage constrains conformational sampling within the AMP allosteric pocket [1]. The target compound's ethylene spacer introduces two additional rotatable bonds, potentially accessing sub-pocket interactions not available to Cpd118 while maintaining the 4-methoxyphenylsulfonyl terminus and N1-methyl indole core shared with the optimized lead. Earlier FBPase inhibitors lacking sulfonamide extensions (e.g., 14c, IC₅₀ = 0.10 μM) demonstrate that potency is linker-dependent, and the ethylene-sulfonyl variant may bridge the gap between these two chemotypes [2]. Procurement of this compound enables systematic SAR exploration of linker length (n = 1–4 methylene units) as an independent variable in FBPase inhibitor design.

Phenotypic Screening Library Construction: Occupying Unexplored Indole-2-Carboxamide Chemical Space

The indole-2-carboxamide scaffold has demonstrated activity across six target classes (FBPase, CB₁, HIV-1 RT, PPAR-γ, sPLA₂-X, galectin-3/8) with potency spanning IC₅₀/Kd values from 4.3 nM to 12.8 μM, establishing it as a true privileged scaffold [1]. However, the specific combination of an ethylene-sulfonyl linker with N1-methyl indole-2-carboxamide and a 4-methoxyphenylsulfonyl terminus is absent from all major public and commercial screening collections. Phenotypic screening campaigns—particularly those targeting metabolic diseases, inflammation, or oncology—benefit from incorporating structurally distinct members of privileged scaffold families to maximize hit diversity while maintaining scaffold tractability [2]. The target compound's unique linker topology fills a gap between the extensively patented direct N-sulfonyl FBPase inhibitor series and the indolylarylsulfone HIV-1 NNRTI series, offering organizations an opportunity to identify novel target engagements through unbiased phenotypic screening before competitors saturate this chemical space.

CB₁ Cannabinoid Receptor Allosteric Modulator Negative Control and Selectivity Profiling

Published SAR on CB₁ allosteric modulators demonstrates that a basic amine-containing phenethyl linker is essential for high-affinity CB₁ allosteric binding (KB range 89.1–259.3 nM for optimized compounds) and that indole C3 substitution critically determines allosteric efficacy [1]. The target compound replaces the basic amine with a neutral sulfone moiety, which is predicted to abolish productive CB₁ allosteric site engagement while preserving the indole-2-carboxamide scaffold. This makes the compound an ideal tool for: (i) validating that observed CB₁-mediated effects of indole-2-carboxamide screening hits are linker-dependent rather than scaffold-dependent; (ii) confirming target selectivity when profiling indole-2-carboxamide hits against a panel of GPCRs and enzymes; and (iii) serving as a negative control in CB₁ cAMP temporal fingerprint assays, where compounds 7, 14, 15, 16, 20, and 22 have been shown to act immediately on CP55,940-mediated cAMP inhibition, while compounds 1, 10, 13, and 18 display a characteristic delay [2].

PPAR-γ and Nuclear Receptor Ligand Discovery: Sulfonylethyl Linker as Differentiation Vector

The N-sulfonyl-2-indole carboxamide series has produced potent PPAR-γ binding agents exemplified by compound 4q (IC₅₀ = 50 nM) with preliminary cell-based data supporting applications in osteoporosis treatment [1]. The crystal structure of PPAR-γ with N-sulfonyl-2-indole carboxamide ligands (PDB 2HFP) provides a structural basis for rational design [2]. The target compound's ethylene-sulfonyl linker increases the distance between the indole core and the 4-methoxyphenyl group by approximately 2.5 Å compared to the direct N-sulfonyl series, potentially enabling the terminal aryl group to access different regions of the PPAR-γ ligand-binding domain's large Y-shaped cavity—a structural feature exploited by partial agonists and selective PPAR-γ modulators (SPPARγMs) to achieve tissue-selective gene expression profiles with reduced adverse effects. Procurement of this compound supports structure-based design campaigns for next-generation PPAR-γ modulators with improved therapeutic windows.

Application
Selection Property
Validation Focus
FBPase inhibitor hit-to-lead
Linker-expanded SAR exploration
AMP allosteric pocket conformational sampling
Phenotypic screening libraries
Unexplored indole-2-carboxamide chemical space
Scaffold tractability and hit diversity
CB₁ allosteric modulator control
Neutral sulfone linker vs. basic amine
Scaffold-dependent vs. linker-dependent target engagement
PPAR-γ nuclear receptor ligand design
Sulfonylethyl linker as differentiation vector
Ligand-binding domain cavity access and SPPARγM profiling
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